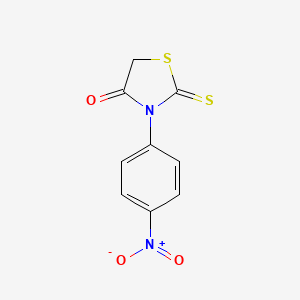

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one” often belong to a class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles were synthesized and their structures characterized by spectral (1H NMR, 13C NMR, infrared spectroscopy, liquid chromatography-mass spectroscopy) and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like 1H NMR, 13C NMR, infrared spectroscopy, and liquid chromatography-mass spectroscopy .Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) has been considered as a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Cytotoxic and Anti-HIV Properties : A study by (Bielenica et al., 2017) explored derivatives of thioxothiazolidinone, revealing significant cytotoxicity against certain cell lines and potential anti-HIV properties. This research highlights the compound's potential in the treatment of cancer and HIV.

Supramolecular Self-Assembly : Research by (Andleeb et al., 2017) focused on the supramolecular assemblies of thioxothiazolidinone derivatives. The study provides insights into the molecular structures and interactions that are crucial for developing new materials and drugs.

Antimicrobial Activity : A study by (B'Bhatt & Sharma, 2017) synthesized novel compounds from thioxothiazolidin-4-one and demonstrated their potent antibacterial and antifungal properties, suggesting applications in combating various infections.

Anticancer Activity Evaluation : (Buzun et al., 2021) conducted a study on thiazolidinone derivatives and identified compounds with high levels of antimitotic activity. This research is significant for the development of new cancer therapies.

Nickel(II) Complexes and DNA Binding : Research by (El-Sonbati et al., 2017) on nickel(II) complexes of thioxothiazolidinone derivatives showed interactions with DNA and exhibited antimicrobial activities, suggesting potential in drug design and disease treatment.

DFT Calculations and Optical Responses : A study by (Baroudi et al., 2020) focused on the synthesis of thioxo-thiazolidine and its theoretical analysis, indicating its potential for optoelectronic device applications.

Anticancer and In Silico Studies : (Alshammari et al., 2021) synthesized a thiazolidine-2,4-dione derivative and evaluated its cytotoxicity against cancerous and normal cell lines, highlighting its potential as an anticancer agent.

MMP Inhibitors in Tissue Damage : The study by (Incerti et al., 2018) on thiazolidinone derivatives as MMP inhibitors demonstrated their potential in treating tissue damage and inflammation.

Breast Cancer Studies : (Vanitha et al., 2021) synthesized thioxoimidazolidin-4-one derivatives and explored their interactions with the Estrogen Receptor, aiming to find potential treatments for breast cancer.

Mecanismo De Acción

Target of Action

Similar compounds such as nitrophenyl-isothiazolones have been investigated for their cytotoxicity against hepatoma human cells .

Mode of Action

It’s worth noting that nitrophenyl compounds have been shown to interfere with the viral replication potential of helicase, making them efficient inhibitors of certain viruses .

Biochemical Pathways

Nitrophenyl compounds have been associated with the inhibition of certain viral replication pathways .

Pharmacokinetics

Similar compounds such as acenocoumarol, a nitrophenyl derivative, have been studied for their pharmacokinetics .

Result of Action

Nitrophenyl-isothiazolones have been shown to exhibit cytotoxic effects against hepatoma human cells .

Action Environment

Environmental factors such as temperature, ph, and presence of other compounds can generally affect the stability and efficacy of chemical compounds .

Safety and Hazards

Direcciones Futuras

Future research could focus on exploring the flexible chemistry of similar compounds for biomolecule immobilization and bioconjugation . Additionally, the catalytic reduction of 4-nitrophenol by nanostructured materials is a benchmark reaction that could be used to assess the activity of the nanostructured materials .

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-1-3-7(4-2-6)11(13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWPIFDMVXXWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)